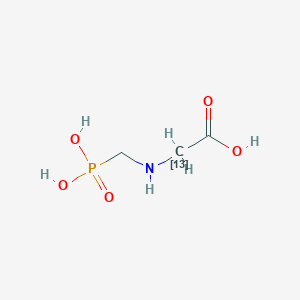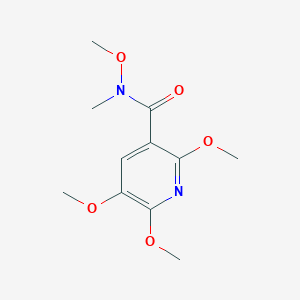![molecular formula C13H11NO4 B1443701 2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- CAS No. 97856-35-4](/img/structure/B1443701.png)
2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-
Overview
Description
2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- is a chemical compound characterized by a five-membered ring containing two carbonyl groups. This structure makes it susceptible to nucleophilic attack, which is exploited in its applications as a leaving group or a reactive site for conjugation. The compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- involves several steps. One common synthetic route includes the reaction of 2,5-pyrrolidinedione with 4-ethenylbenzoyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions due to the presence of carbonyl groups. Common reagents for these reactions include nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reactive intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s molecular targets and pathways include enzyme active sites, where it can form covalent bonds with amino acid residues, thereby inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]- can be compared with other similar compounds such as:
2,5-Pyrrolidinedione, 1-ethyl-: This compound has a similar five-membered ring structure but with an ethyl group instead of the 4-ethenylbenzoyl group.
Succinimide derivatives: These compounds share the pyrrolidinedione core structure and have various substitutions that confer different chemical and biological properties.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-9-3-5-10(6-4-9)13(17)18-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJASSHAGBIULRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30760286 | |
| Record name | 1-[(4-Ethenylbenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30760286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97856-35-4 | |
| Record name | 1-[(4-Ethenylbenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30760286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid](/img/structure/B1443620.png)
![Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443621.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1443622.png)
![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)
![Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443625.png)
![2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443626.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1443627.png)
![1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1443628.png)
![3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443629.png)


![7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B1443635.png)

![Tert-Butyl N-(2-Azabicyclo[2.1.1]Hexan-1-Ylmethyl)Carbamate](/img/structure/B1443640.png)
